molecular formula C9H18O3 B14210902 Hex-4-en-1-ol;propanoic acid CAS No. 827340-61-4

Hex-4-en-1-ol;propanoic acid

Cat. No.: B14210902
CAS No.: 827340-61-4
M. Wt: 174.24 g/mol
InChI Key: FBNWGUVAOVWDTH-UHFFFAOYSA-N
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Description

Properties

CAS No.

827340-61-4

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

hex-4-en-1-ol;propanoic acid

InChI

InChI=1S/C6H12O.C3H6O2/c1-2-3-4-5-6-7;1-2-3(4)5/h2-3,7H,4-6H2,1H3;2H2,1H3,(H,4,5)

InChI Key

FBNWGUVAOVWDTH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC=CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-4-en-1-ol: can be synthesized through various methods, including the reduction of 4-hexenal or the hydroboration-oxidation of 1-hexyne. The reduction of 4-hexenal involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The hydroboration-oxidation method involves the addition of borane (BH3) to 1-hexyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.

Propanoic acid: is commonly produced through the oxidation of propionaldehyde or the fermentation of carbohydrates by propionibacteria. Industrially, propanoic acid is produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen .

Chemical Reactions Analysis

Types of Reactions

Hex-4-en-1-ol: undergoes various chemical reactions, including:

    Oxidation: Hex-4-en-1-ol can be oxidized to hex-4-enal using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to hexane-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Hex-4-en-1-ol can undergo nucleophilic substitution reactions to form various derivatives.

Propanoic acid: undergoes several reactions, including:

Scientific Research Applications

Hex-4-en-1-ol: is used in the synthesis of various organic compounds and as a flavoring agent in the food industry. It is also used in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals.

Propanoic acid: has a wide range of applications in chemistry, biology, medicine, and industry. It is used as a preservative in food and animal feed due to its antimicrobial properties. In the pharmaceutical industry, propanoic acid derivatives are used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. It is also used in the production of cellulose acetate propionate, a plastic used in coatings, films, and fibers .

Mechanism of Action

Hex-4-en-1-ol: exerts its effects through various chemical reactions, including oxidation and reduction. Its mechanism of action involves the interaction with specific enzymes and receptors in biological systems, leading to the formation of various metabolites.

Propanoic acid: exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It is metabolized in the body to propionyl coenzyme A (propionyl-CoA), which enters the citric acid cycle and is further metabolized to produce energy .

Comparison with Similar Compounds

Hex-4-en-1-ol

Hex-4-en-1-ol (CAS: 928-92-7) is a six-carbon unsaturated alcohol with a double bond at position 4 and a hydroxyl group at the terminal carbon. Its structure is CH₂=CHCH₂CH₂CH₂CH₂OH. This compound is notable for its role as a flavoring agent (FEMA 3430) and is used in fragrances and food additives due to its mild, fruity odor .

Propanoic Acid

Propanoic acid (CAS: 79-09-4) is a short-chain carboxylic acid (CH₃CH₂COOH) with a pungent odor. It is miscible with water and ethanol and is widely used as a preservative (INS 280) in food and feed due to its antimicrobial properties . Its derivatives, such as esters and salts, are critical in flavor chemistry and pharmaceuticals .

Comparison with Structurally Similar Compounds

Hex-4-en-1-ol vs. Other Alcohols

Compound Structure Boiling Point (°C) Solubility Key Uses Source
Hex-4-en-1-ol CH₂=CHCH₂CH₂CH₂CH₂OH ~160 Slightly in water Flavoring agent, fragrances
1-Hexanol CH₃(CH₂)₅OH 157 Low in water Solvent, plasticizer
(Z)-3-Hexen-1-ol CH₂CH=CHCH₂CH₂CH₂OH 156 Low in water "Leaf alcohol," grassy aroma
2-Ethyl-1-hexanol CH₂CH(C₂H₅)CH₂CH₂CH₂OH 184 Insoluble in water Plasticizer, surfactant

Key Differences :

  • Reactivity: The position of the double bond in Hex-4-en-1-ol influences its oxidation and esterification behavior compared to 1-hexanol or (Z)-3-hexen-1-ol .
  • Aroma Profile: Hex-4-en-1-ol has a milder, fruity odor compared to the grassy notes of (Z)-3-hexen-1-ol .

Propanoic Acid vs. Other Carboxylic Acids

Compound Structure pKa Key Uses Biological Activity Source
Propanoic Acid CH₃CH₂COOH 4.88 Food preservative, flavor precursor Antimicrobial
Acetic Acid CH₃COOH 2.76 Food acidulant, vinegar production Broad-spectrum antimicrobial
Butanoic Acid CH₃CH₂CH₂COOH 4.83 Dairy flavoring, animal feed Antifungal
2-Methylpropanoic Acid (CH₃)₂CHCOOH 4.85 Cheese flavoring, pharmaceuticals Antimicrobial
3-Phenylpropanoic Acid C₆H₅CH₂CH₂COOH 4.6 Anti-inflammatory drug precursor COX-2 inhibition (NSAID-like)

Key Differences :

  • Acidity: Propanoic acid is less acidic than acetic acid (pKa 4.88 vs. 2.76) due to its longer carbon chain .
  • Applications: Propanoic acid esters (e.g., 3-(methylthio)propanoic acid methyl ester) are critical aroma compounds in pineapple and liquor, unlike acetic acid derivatives .
  • Bioactivity: Chlorinated 3-phenylpropanoic acid derivatives exhibit selective antimicrobial activity against E. coli and S.

Hex-4-en-1-ol in Flavor Chemistry

Hex-4-en-1-ol is less prevalent in natural sources compared to 1-hexanol or (Z)-3-hexen-1-ol. However, its esters (e.g., hex-4-en-1-yl acetate) may contribute to fruity notes in synthetic flavors .

Propanoic Acid Derivatives in Pharmaceuticals

  • Anti-inflammatory Agents: β-Hydroxy-β-aryl propanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) mimic ibuprofen’s structure but show varied COX-2 selectivity due to α-methyl substitutions .
  • Antimicrobials: Chlorinated 3-phenylpropanoic acid derivatives from marine actinomycetes demonstrate selective activity against Gram-positive bacteria, highlighting the role of functional groups in bioactivity .

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